
8-Chloro-3-methyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Chloro-3-methyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol is a chemical compound belonging to the benzazepine class. This compound is known for its significant pharmacological properties, particularly its role as a dopamine receptor antagonist. It has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-3-methyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-methylbenzylamine and 2-chlorobenzaldehyde.
Formation of Intermediate: The initial step involves the condensation of 3-methylbenzylamine with 2-chlorobenzaldehyde to form an imine intermediate.
Cyclization: The imine intermediate undergoes cyclization in the presence of a reducing agent, such as sodium borohydride, to form the tetrahydrobenzazepine ring.
Chlorination: The final step involves the chlorination of the tetrahydrobenzazepine ring to introduce the chlorine atom at the 8th position, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
化学反応の分析
Types of Reactions
8-Chloro-3-methyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 7th position can be oxidized to form a ketone derivative.
Reduction: The compound can undergo reduction reactions to modify the tetrahydrobenzazepine ring.
Substitution: The chlorine atom at the 8th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
Oxidation: The major product is the ketone derivative of the compound.
Reduction: The major products are the reduced forms of the tetrahydrobenzazepine ring.
Substitution: The major products are the substituted derivatives of the compound.
科学的研究の応用
8-Chloro-3-methyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex benzazepine derivatives.
Biology: The compound is studied for its interactions with various biological targets, including dopamine receptors.
Medicine: It has potential therapeutic applications in the treatment of neurological and psychiatric disorders, such as schizophrenia and Parkinson’s disease.
Industry: The compound is used in the development of pharmaceuticals and other chemical products.
作用機序
The mechanism of action of 8-Chloro-3-methyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol involves its interaction with dopamine receptors. The compound acts as a dopamine receptor antagonist, blocking the binding of dopamine to its receptors. This inhibition of dopamine signaling can modulate various neurological pathways and has therapeutic implications for disorders characterized by dysregulated dopamine activity.
類似化合物との比較
Similar Compounds
SCH 23390: A well-known dopamine D1 receptor antagonist with a similar benzazepine structure.
SKF 38393: Another dopamine receptor ligand with structural similarities to 8-Chloro-3-methyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol.
Iodo-SCH 23390: A derivative of SCH 23390 with an iodine atom instead of chlorine.
Uniqueness
This compound is unique due to its specific substitution pattern and its potent activity as a dopamine receptor antagonist. Its structural modifications confer distinct pharmacological properties, making it a valuable compound for research and therapeutic applications.
特性
CAS番号 |
138355-27-8 |
|---|---|
分子式 |
C11H14ClNO |
分子量 |
211.69 g/mol |
IUPAC名 |
7-chloro-3-methyl-1,2,4,5-tetrahydro-3-benzazepin-8-ol |
InChI |
InChI=1S/C11H14ClNO/c1-13-4-2-8-6-10(12)11(14)7-9(8)3-5-13/h6-7,14H,2-5H2,1H3 |
InChIキー |
KUIFDRGVGCKHAW-UHFFFAOYSA-N |
正規SMILES |
CN1CCC2=CC(=C(C=C2CC1)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Quinolinamine, 4-methyl-N-[3-(4-morpholinyl)propyl]-](/img/structure/B14284864.png)

![(2E)-N-Ethyl-1-[3-(trifluoromethyl)phenyl]propan-2-imine](/img/structure/B14284867.png)
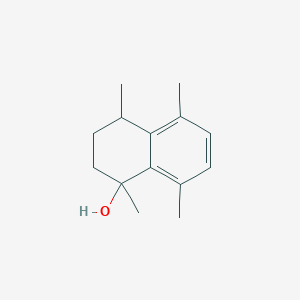
![N,N,N'-Trimethyl-N'-[5-(pyrrolidin-1-yl)pent-3-yn-2-yl]urea](/img/structure/B14284873.png)
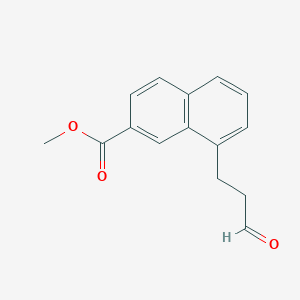
![(3E)-3-[(2-Hydroxy-2-methylpropyl)imino]butan-2-one](/img/structure/B14284882.png)
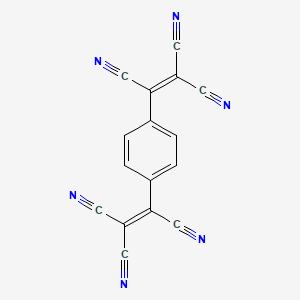
![2-Methyl-1-[3-(1-methyl-4-propanoylpiperidin-4-yl)phenyl]propyl carbonate](/img/structure/B14284896.png)
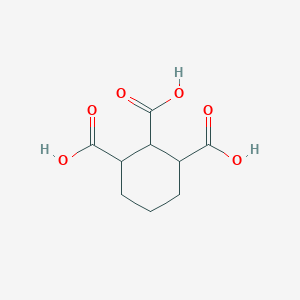
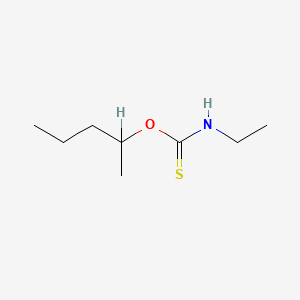
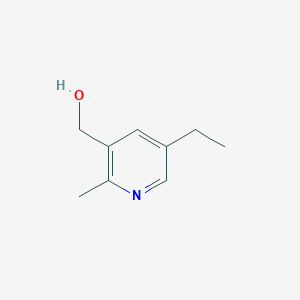

![Ethyl 3-[2-(3-hydroxypropyl)phenyl]propanoate](/img/structure/B14284912.png)
